molecular formula C18H20N2O4S B11250361 N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11250361
M. Wt: 360.4 g/mol
InChI Key: PCJIRNJKZQZXLE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a morpholine ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the ethyl chain.

    Morpholine Introduction: The alkylated benzodioxole is reacted with morpholine in the presence of a base to form the morpholin-4-yl ethyl derivative.

    Thiophene Carboxamide Formation: Finally, the morpholin-4-yl ethyl derivative is coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the benzodioxole and morpholine rings suggests it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,3-benzodioxol-5-yl)ethyl]thiophene-2-carboxamide: Lacks the morpholine ring, which may reduce its biological activity.

    N-[2-(1,3-benzodioxol-5-yl)-2-(piperidin-4-yl)ethyl]thiophene-2-carboxamide: Contains a piperidine ring instead of morpholine, which can alter its interaction with biological targets.

    N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide: Replaces the thiophene ring with a benzamide, potentially changing its chemical reactivity and biological properties.

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and morpholine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H20N2O4S/c21-18(17-2-1-9-25-17)19-11-14(20-5-7-22-8-6-20)13-3-4-15-16(10-13)24-12-23-15/h1-4,9-10,14H,5-8,11-12H2,(H,19,21)

InChI Key

PCJIRNJKZQZXLE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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